molecular formula C17H20N6O B11414281 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11414281
M. Wt: 324.4 g/mol
InChI Key: RENKJGLCFMDRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine derivative characterized by a methyl group at position 3 and a 4-(4-methoxyphenyl)piperazine moiety at position 5. This scaffold is part of a broader class of heterocyclic compounds investigated for their pharmacological versatility.

The synthesis of triazolopyridazine derivatives typically involves sequential functionalization at positions 3 and 6. For example, intermediates like 6-chloro-3-methyltriazolopyridazine may undergo nucleophilic substitution with piperazine derivatives to introduce the 4-methoxyphenylpiperazine group .

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

6-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H20N6O/c1-13-18-19-16-7-8-17(20-23(13)16)22-11-9-21(10-12-22)14-3-5-15(24-2)6-4-14/h3-8H,9-12H2,1-2H3

InChI Key

RENKJGLCFMDRCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with a suitable triazolopyridazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or dimethylformamide. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can result in a variety of derivatives with different functional groups attached to the aromatic ring .

Scientific Research Applications

6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: The compound is studied for its interactions with various receptors and enzymes, providing insights into its mechanism of action and potential therapeutic uses.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular mechanisms in biological systems.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound is known to bind to alpha1-adrenergic receptors, modulating their activity and influencing various physiological processes. This interaction can lead to changes in neurotransmitter release, receptor signaling, and cellular responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological activity of triazolopyridazine derivatives is highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Triazolopyridazine Derivatives
Compound Name & Source R3 Substituent R6 Substituent Primary Target Key Findings
Target Compound Methyl 4-(4-Methoxyphenyl)piperazin-1-yl Inferred: PDE4 or AR Likely modulates PDE4 or AR based on piperazine moiety .
Compound 18 () (R)-2,5-Dimethoxyphenyl 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4 IC50 < 10 nM; >1000-fold selectivity for PDE4 isoforms .
AZD3514 () Trifluoromethyl 4-{4-[2-(4-Acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl Androgen Receptor (AR) Binds AR with high affinity; inhibits nuclear translocation .
TPA023 () 2-Fluorophenyl 6-(2-Ethyl-2H-1,2,4-triazol-3-ylmethoxy) GABAA (α2/α3 subunits) Anxiolytic without sedation; α2/α3 selectivity .
BW69424 () Isopropyl 4-(4-Methoxyphenyl)piperazin-1-yl Unknown Structural similarity to target compound; no reported activity .

Target Selectivity and Potency

  • PDE4 Inhibition : Compound 18 () demonstrates that electron-rich aryl groups at R3 (e.g., dimethoxyphenyl) and polar substituents at R6 enhance PDE4 potency and selectivity. The target compound’s 4-methoxyphenylpiperazine group may similarly engage PDE4’s hydrophobic pocket, though potency data are needed .
  • GABAA Modulation : TPA023’s 2-fluorophenyl and triazolylmethoxy groups confer selectivity for α2/α3 GABAA subunits. In contrast, the target compound’s piperazine moiety may favor different targets, highlighting scaffold versatility .
  • Androgen Receptor Antagonism : AZD3514’s trifluoromethyl and acetylpiperazine groups optimize AR binding. The target compound’s methyl group may reduce steric hindrance compared to bulkier R3 substituents .

Functional Group Impact on Activity

  • Piperazine Derivatives : The 4-methoxyphenylpiperazine group (common in the target compound and BW69424) is associated with improved solubility and receptor interaction. Piperazine moieties often enhance pharmacokinetics and target affinity .
  • R3 Substituents : Smaller groups (e.g., methyl) may improve metabolic stability, while aryl groups (e.g., dimethoxyphenyl in Compound 18) enhance target binding via π-π interactions .
  • Electron-Withdrawing Groups : Trifluoromethyl (AZD3514) and chloro substituents () increase metabolic stability and potency in cellular assays .

Biological Activity

6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolo-pyridazine core linked to a piperazine moiety substituted with a methoxyphenyl group. Its molecular formula is C19H22N4OC_{19}H_{22}N_{4}O with a molecular weight of approximately 318.41 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.
  • Antiparasitic Effects : Preliminary studies indicate activity against protozoan parasites, particularly those causing diseases such as cryptosporidiosis.
  • Cytotoxicity : There are indications of cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer properties.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of triazolo-pyridazine compounds. The results showed that compounds similar to 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli12.5 µg/mL
BS. aureus6.25 µg/mL
CP. aeruginosa25 µg/mL

Antiparasitic Activity

In vivo studies have shown that derivatives of triazolopyridazine exhibit moderate efficacy against Cryptosporidium species. The compound's mechanism appears related to its ability to disrupt metabolic pathways in the parasite.

Case Study: Cryptosporidium Inhibition

A recent study highlighted the effectiveness of triazolopyridazine derivatives in inhibiting Cryptosporidium growth in vitro. The compound demonstrated an EC50 value of 3.8 µM, indicating promising potential for therapeutic application against this pathogen .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54910Reactive oxygen species generation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.